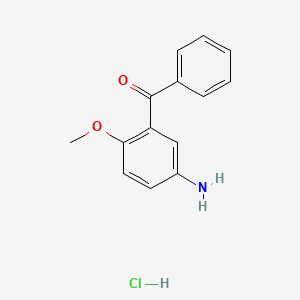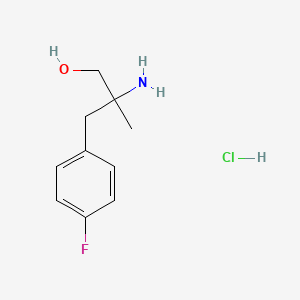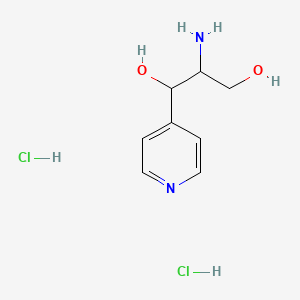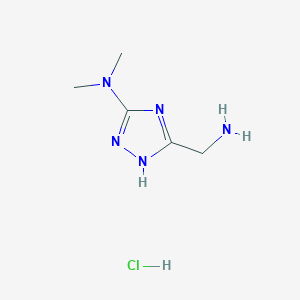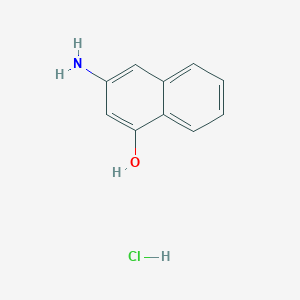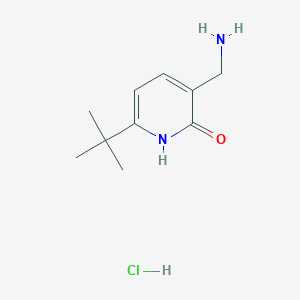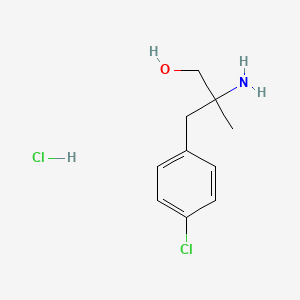![molecular formula C7H8ClN3 B1383796 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride CAS No. 1354940-93-4](/img/structure/B1383796.png)
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride
概要
説明
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride is a heterocyclic compound with the molecular formula C7H8ClN3. It is a derivative of pyridine and pyrrole, which are fused together to form a bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
科学的研究の応用
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound finds applications in the development of new materials and chemical processes.
作用機序
Mode of Action
It’s known that the compound contains a pyrrolopyridine scaffold, which is a common structure in many biologically active compounds . This suggests that it may interact with biological targets in a manner similar to other pyrrolopyridine derivatives .
Biochemical Pathways
Pyrrolopyridine derivatives are known to be involved in a variety of biological processes
Result of Action
Some pyrrolopyridine derivatives have shown antifungal and antiviral activities , suggesting that this compound may have similar effects.
Action Environment
The action of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 0-8°C to maintain its stability . Other factors such as pH, presence of other substances, and specific conditions of the biological environment may also affect its action, efficacy, and stability.
生化学分析
Biochemical Properties
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, thereby affecting various signaling pathways within the cell . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can result in altered cellular functions, such as increased or decreased cell proliferation, apoptosis, or differentiation . Furthermore, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity . For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . In in vitro studies, the effects of this compound on cellular functions can be observed within hours of treatment, with some effects persisting for several days . In in vivo studies, the long-term effects of this compound on cellular functions have been documented, with some studies reporting sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, this compound can exhibit toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolites . These interactions can have downstream effects on cellular energy balance and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound may localize to specific compartments or organelles, depending on its interactions with intracellular proteins . These interactions can influence the localization and accumulation of this compound within the cell .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, this compound may be targeted to the mitochondria, where it can affect cellular metabolism .
準備方法
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-azaindole, which is then subjected to bromination using liquid bromine in dichloromethane at 0°C.
Reaction Conditions: The brominated product is then treated with ammonia in the presence of a suitable solvent, such as petroleum ether, under nitrogen atmosphere to yield the desired compound.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane, ethanol, and water.
類似化合物との比較
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridin-6-amine: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused with a pyridine ring and exhibit different biological activities.
6-Bromo-1H-pyrrolo[3,2-b]pyridine: This derivative has a bromine atom at the 6-position, which can influence its reactivity and biological properties.
特性
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-3-7-6(10-4-5)1-2-9-7;/h1-4,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNYEDUZVUDNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


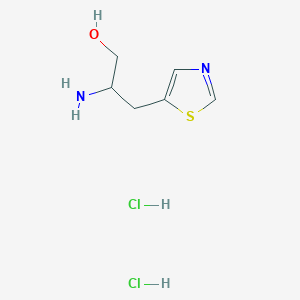
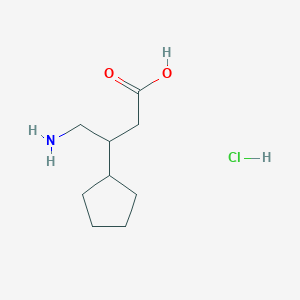
![Bicyclo[4.1.0]heptan-1-amine hydrochloride](/img/structure/B1383717.png)



![1-[(1,3-Thiazol-5-yl)methyl]piperazine trihydrochloride](/img/structure/B1383721.png)
